molecular formula C19H21BrN2O5 B5180647 2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No. B5180647
M. Wt: 437.3 g/mol
InChI Key: XBEONOUZBUACMR-UHFFFAOYSA-N
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Description

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, commonly referred to as "Compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, it has been tested as a herbicide, with promising results in controlling weed growth. In environmental science, it has been investigated as a potential pollutant, with studies showing that it can be degraded by certain microorganisms.

Mechanism of Action

The exact mechanism of action of Compound X is not fully understood, but studies have shown that it works by inhibiting certain enzymes and pathways in the body. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain proteins involved in cell survival. Inflammation is also reduced by Compound X through the inhibition of prostaglandin synthesis.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects on different organisms. In humans, it has been shown to reduce inflammation and cancer cell growth, as mentioned earlier. In plants, it has been shown to inhibit photosynthesis and other metabolic pathways, leading to the death of the plant. In microorganisms, it has been shown to be both toxic and degradable, depending on the species.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its potency, as it has been shown to be effective at low concentrations. However, its solubility in water is limited, making it challenging to work with in aqueous solutions. Additionally, its potential toxicity to certain organisms, including humans, may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Compound X. One area of interest is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another area of interest is its potential as a herbicide, with studies focusing on optimizing its effectiveness and minimizing its impact on non-target organisms. Additionally, research on its environmental fate and transport may provide insights into its potential impact on ecosystems and human health.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-tert-butylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain the final compound.

properties

IUPAC Name

2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O5/c1-19(2,3)14-9-12(20)5-8-17(14)27-11-18(23)21-15-7-6-13(26-4)10-16(15)22(24)25/h5-10H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEONOUZBUACMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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